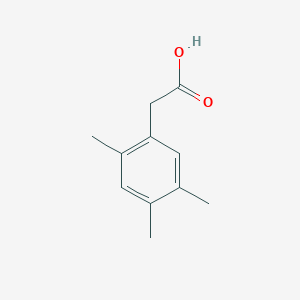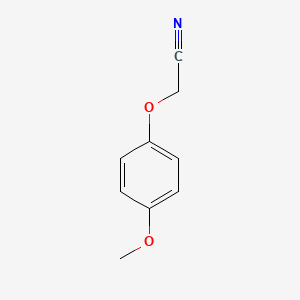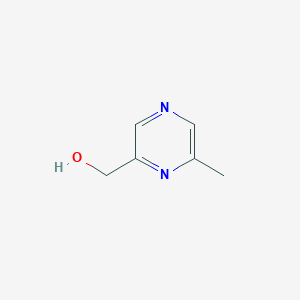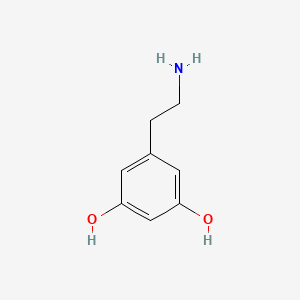![molecular formula C8H12O3 B1330522 Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate CAS No. 17791-35-4](/img/structure/B1330522.png)
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
Descripción general
Descripción
“Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate” is a chemical compound with the molecular formula C8H12O3 . It is one of the products formed during the oxidation of cyclohexene by dendritic complexes . The compound has a molecular weight of 156.18 g/mol .
Synthesis Analysis
The synthesis of “Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate” involves several steps. One method involves an intramolecular cyclization reaction through a nucleophilic substitution at C-5 or C-6 of C-glycosides by a 2’-enamine intermediate formed in the presence of pyrrolidine . Another method involves a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo- propiolate .
Molecular Structure Analysis
The molecular structure of “Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate” can be represented by the InChI code: 1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3 . The Canonical SMILES representation is: COC(=O)C1CC2CCC1O2 .
Physical And Chemical Properties Analysis
“Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate” is a liquid at room temperature . It has a molecular weight of 156.18 g/mol . The compound has a topological polar surface area of 35.5 Ų .
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
This compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its structure is particularly advantageous for constructing complex natural products with significant biological activities. For instance, it has been used in the asymmetric total synthesis of glycinoeclepin A , a natural product with nematocidal activity.
Polymerization Processes
The derivatives of Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate have been employed in radical-induced alkene polymerizations . These polymerization processes are essential for creating new materials with potential applications in industry and technology.
Agricultural Chemicals
Some analogues of this compound exhibit herbicidal properties . The development of new herbicides is crucial for agriculture to manage weeds that compete with crops for resources.
Pharmaceuticals
The compound’s derivatives act as intermediates in the synthesis of pharmaceuticals. For example, exo-7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, a related compound, has shown potential as an antitumor agent .
Dyestuff Production
As an intermediate in dyestuff production, Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate contributes to the synthesis of colorants used in various industries, from textiles to inks .
Safety and Hazards
“Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate” is flammable and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . The compound should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Direcciones Futuras
The future directions of “Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate” research could involve further investigation into its synthesis methods , its involvement in chemical reactions , and its physical and chemical properties . Additionally, more research is needed to fully understand its mechanism of action .
Mecanismo De Acción
Target of Action
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound with a unique structure. Similar compounds have been found to inhibit protein phosphatases , suggesting that this compound may also interact with these enzymes.
Mode of Action
It is suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . This implies that the compound may interact with its targets, leading to changes in their activity.
Biochemical Pathways
Given its potential role as a protein phosphatase inhibitor , it can be inferred that it may impact pathways regulated by these enzymes.
Result of Action
Based on its potential role as a protein phosphatase inhibitor , it can be inferred that it may alter the phosphorylation state of proteins, thereby affecting cellular processes regulated by these proteins.
Propiedades
IUPAC Name |
methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKMUZNHJKUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307877, DTXSID401244603 | |
| Record name | methyl 7-oxa-2-norbornanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21987-32-6, 17791-35-4 | |
| Record name | Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21987-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC196152 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 7-oxa-2-norbornanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{2-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1330441.png)



![Methyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1330449.png)

![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)




